3-Isoxazol-5-ylpiperidine hydrochloride
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Overview
Description
3-Isoxazol-5-ylpiperidine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O . It belongs to the class of compounds known as isoxazoles, which are heterocyclic compounds containing an isoxazole ring, a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound consists of an isoxazole ring attached to a piperidine ring . The isoxazole ring is a five-membered heterocyclic moiety commonly found in many commercially available drugs .Chemical Reactions Analysis
The chemical reactions involving isoxazoles are diverse and include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones . These reactions are universal and popular with synthetic chemists .Scientific Research Applications
Synthesis Methods
3-Isoxazolols, a category to which 3-Isoxazol-5-ylpiperidine hydrochloride belongs, are often synthesized from beta-keto esters and hydroxylamine, typically resulting in a major byproduct, the corresponding 5-isoxazolone. However, a novel route involving N, O-diBoc-protected beta-keto hydroxamic acids was found to synthesize 5-substituted 3-isoxazolols without forming any byproducts. This method involves converting carboxylic acid derivatives into acyl Meldrum's acids, leading to the N, O-diBoc-protected beta-keto hydroxamic acids, which are then cyclized to 5-substituted 3-isoxazolols (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).
Biological and Pharmacological Applications
Isoxazole derivatives, including this compound, are prominent in biological and pharmacological research due to their diverse bioactivities. For instance:
Anticancer Properties :
- Some isoxazoline derivatives linked via piperazine to benzoisothiazoles have shown potent cytotoxic and antineoplastic activities in mammalian cancer cells, positioning them as a new class of isoxazolines with significant potential as apoptotic agents (Byrappa et al., 2017).
- Similarly, various substituted isoxazolines have been synthesized, exhibiting significant anticancer activity, with some compounds outperforming the reference drug doxorubicin in inhibiting lung cancer A549 cells. Furthermore, these compounds were studied for their electrochemical behavior and antioxidant properties, indicating their potential in drug development (Badiger, Khatavi, & Kamanna, 2022).
Antimicrobial Activity :
- The synthesis of 3-methyl-4 H-isoxazol-5-one and its coupling with diazotized substituted amine resulted in a series of isoxazol-5-one azo dyes. These compounds were found to be active against the gram-positive bacterium Staphylococcus aureus, with some showing antifungal activity close to the standard greseofulvin (Banpurkar, Wazalwar, & Perdih, 2018).
Regioselective Synthesis :
- Eco-friendly and regioselective synthesis methods have been developed for 3-(isoxazol-5)-yl) indoles from β-ethylthio-β-indolyl-α, β-unsaturated ketones in water. The process highlights the advantages of being eco-friendly, efficient, and offering operational simplicity, further emphasizing the versatility of isoxazol derivatives (Jia et al., 2021).
Future Directions
Isoxazoles, including 3-Isoxazol-5-ylpiperidine hydrochloride, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge are areas of ongoing research .
Mechanism of Action
Target of Action
3-Isoxazol-5-ylpiperidine hydrochloride is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles are known to have a wide spectrum of biological activities and therapeutic potential . .
Mode of Action
Isoxazoles, in general, have been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific interactions of this compound with its targets that result in these effects are currently unknown and may be a topic for future research.
Biochemical Pathways
Isoxazoles are known to affect a variety of biochemical pathways due to their wide range of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.
Result of Action
Given the wide range of biological activities associated with isoxazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
5-piperidin-3-yl-1,2-oxazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-7(6-9-4-1)8-3-5-10-11-8;/h3,5,7,9H,1-2,4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZANEXWCYNZDEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=NO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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